Comparative Lipophilicity: Computed XLogP3 Value of 2.7 for Methyl 1-Bromoimidazo[1,5-a]pyridine-6-carboxylate
The compound's computed XLogP3 value of 2.7 provides a quantitative measure of its lipophilicity, a critical parameter in medicinal chemistry for predicting absorption, distribution, metabolism, and excretion (ADME) properties [1]. This value places it within a favorable range for small-molecule drug candidates, offering a distinct profile compared to related building blocks.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 885276-59-5): computed LogP = 2.2735 |
| Quantified Difference | Target compound XLogP3 is 0.43 units higher (more lipophilic) than the comparator's computed LogP. |
| Conditions | Computed property (XLogP3 3.0 software by PubChem for target compound; reported LogP for comparator). |
Why This Matters
Differences in lipophilicity impact a compound's solubility and membrane permeability, directly influencing its utility as a building block in lead optimization and the potential ADME profile of resulting drug candidates.
- [1] PubChem. (2025). Computed Properties: XLogP3 for Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate. PubChem Compound Summary for CID 117251267. View Source
